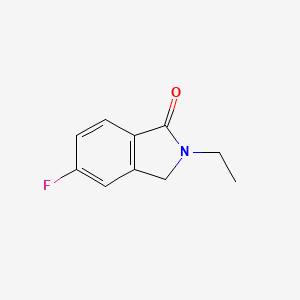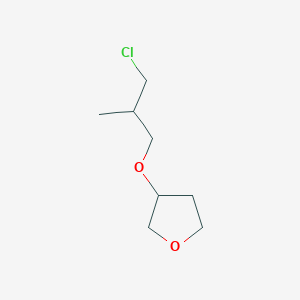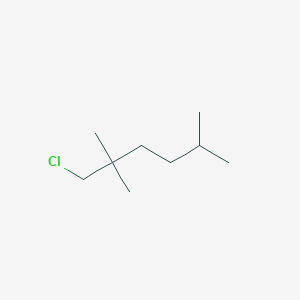
3-Amino-1-(3-bromofuran-2-yl)-2,2-dimethylpropan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-1-(3-bromofuran-2-yl)-2,2-dimethylpropan-1-ol is a chemical compound with the molecular formula C10H14BrNO2 It is characterized by the presence of an amino group, a bromofuran ring, and a dimethylpropanol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(3-bromofuran-2-yl)-2,2-dimethylpropan-1-ol typically involves multi-step organic reactions. One common synthetic route starts with the bromination of furan to obtain 3-bromofuran. This intermediate is then subjected to a series of reactions, including amination and alkylation, to introduce the amino and dimethylpropanol groups. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like chromatography and crystallization.
化学反応の分析
Types of Reactions
3-Amino-1-(3-bromofuran-2-yl)-2,2-dimethylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the bromofuran ring to a furan ring.
Substitution: The bromine atom in the bromofuran ring can be substituted with other functional groups like hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of derivatives with different functional groups.
科学的研究の応用
3-Amino-1-(3-bromofuran-2-yl)-2,2-dimethylpropan-1-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme interactions and protein binding.
Industry: The compound is utilized in the production of specialty chemicals and advanced materials.
作用機序
The mechanism of action of 3-Amino-1-(3-bromofuran-2-yl)-2,2-dimethylpropan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, while the bromofuran ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 3-Amino-1-(3-chlorofuran-2-yl)-2,2-dimethylpropan-1-ol
- 3-Amino-1-(3-fluorofuran-2-yl)-2,2-dimethylpropan-1-ol
- 3-Amino-1-(3-iodofuran-2-yl)-2,2-dimethylpropan-1-ol
Uniqueness
Compared to its analogs, 3-Amino-1-(3-bromofuran-2-yl)-2,2-dimethylpropan-1-ol is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions. The bromine atom can participate in halogen bonding, which is not possible with other halogens like chlorine or fluorine. This unique feature makes it a valuable compound for specific applications in research and industry.
特性
分子式 |
C9H14BrNO2 |
|---|---|
分子量 |
248.12 g/mol |
IUPAC名 |
3-amino-1-(3-bromofuran-2-yl)-2,2-dimethylpropan-1-ol |
InChI |
InChI=1S/C9H14BrNO2/c1-9(2,5-11)8(12)7-6(10)3-4-13-7/h3-4,8,12H,5,11H2,1-2H3 |
InChIキー |
GGGCMNXLNSLHKG-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CN)C(C1=C(C=CO1)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(Bicyclo[3.1.0]hexan-3-YL)prop-2-ynoic acid](/img/structure/B13171971.png)




![2-[3-(Aminomethyl)oxan-3-yl]-2-hydroxypropanal](/img/structure/B13172013.png)
![Ethyl 3-[5-benzamido-2-hydroxy-6-oxo-2-(trifluoromethyl)piperidin-1-yl]propanoate](/img/structure/B13172016.png)

![1-{Bicyclo[2.2.2]octan-2-yl}ethane-1-sulfonamide](/img/structure/B13172027.png)


![3-[3-(2-Methylphenyl)propyl]aniline](/img/structure/B13172035.png)

![Methyl (1S,3S,5S,6S)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride](/img/structure/B13172049.png)
